AZD7687

描述

AZD-7687 是一种强效且选择性的二酰基甘油酰基转移酶 1 (DGAT1) 抑制剂,该酶是参与甘油三酯代谢的关键酶。 该化合物已因其在治疗 2 型糖尿病和肥胖等代谢紊乱方面的潜在治疗应用而受到研究 .

作用机制

AZD-7687 通过抑制二酰基甘油酰基转移酶 1 (DGAT1) 的活性发挥作用,该酶负责甘油三酯合成的最后一步。通过抑制 DGAT1,AZD-7687 减少甘油三酯的形成,从而导致组织中脂质积累减少。 这种机制在肥胖和 2 型糖尿病等脂质代谢失调的疾病中特别有利 .

生化分析

Biochemical Properties

AZD7687 interacts with the enzyme DGAT1, which plays a crucial role in synthesizing lipids . In an in vitro recombinant mouse, dog, and human DGAT1 enzyme assay, this compound showed inhibition of DGAT1 with an IC50 of approximately 100 nM, 60 nM, and 80 nM, respectively . It also shows inhibition of acyl-CoA:cholesterol acetyltransferase (79% at 10 μM), fatty acid amide hydrolase (IC50 = 3.7 μM), muscarinic M2 receptor (IC50 = 80.5 μM), and phosphodiesterase PDE10A1 (IC50 = 5.5 μM) .

Cellular Effects

This compound has been shown to alter lipid handling and hormone secretion in the gut . It also caused gastrointestinal side effects, particularly diarrhea, leading to treatment discontinuation in a number of participants . In adipose tissue, this compound dose-dependently reduced the formation of triglycerides .

Molecular Mechanism

This compound exerts its effects at the molecular level by inhibiting DGAT1, a key enzyme that catalyzes the final step of triglyceride synthesis . This inhibition disrupts the normal lipid metabolism within cells, leading to altered lipid handling and hormone secretion .

Temporal Effects in Laboratory Settings

Prolonged pharmacological inhibition of DGAT1 with this compound in mice resulted in the same skin phenotype, including sebaceous gland atrophy and alopecia, as seen in the skin of DGAT1-/- mice . These effects were dose- and time-dependent and reversible .

Dosage Effects in Animal Models

In animal models, the effects of this compound varied with different dosages . At higher doses, this compound caused gastrointestinal side effects, particularly diarrhea . These effects were not observed at lower doses .

Metabolic Pathways

This compound is involved in lipid metabolism pathways, specifically the synthesis of triglycerides . By inhibiting DGAT1, this compound disrupts the normal process of triglyceride synthesis, leading to altered lipid metabolism within cells .

准备方法

合成路线和反应条件

AZD-7687 的合成涉及多个步骤,从制备核心吡嗪甲酰胺结构开始。关键中间体 6-氨基甲酰基-3,5-二甲基吡嗪-2-基通过一系列反应合成,包括硝化、还原和酰化。 最后一步涉及在特定反应条件下将该中间体与苯基环己基乙酸衍生物偶联,得到 AZD-7687 .

工业生产方法

AZD-7687 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这包括使用高产反应、高效纯化技术和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

AZD-7687 经历各种化学反应,包括:

氧化: 该化合物可在特定条件下氧化,形成相应的氧化物。

还原: 可以进行还原反应以修饰分子中的官能团。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用氢化铝锂和硼氢化钠等还原剂。

取代: 卤化剂和亲核试剂通常用于取代反应.

主要产物

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成氧化物,而还原可以生成醇或胺 .

科学研究应用

化学: 用作研究 DGAT1 的抑制及其对脂质代谢的影响的工具化合物。

生物学: 研究其在调节细胞脂质生物合成和储存中的作用。

医学: 作为治疗 2 型糖尿病和肥胖等代谢紊乱的治疗剂进行探索。

工业: 在开发靶向代谢途径的新药方面具有潜在应用 .

相似化合物的比较

类似化合物

T863: 另一种具有类似抑制活性的 DGAT1 抑制剂。

A922500: 一种用于代谢研究的强效且选择性的 DGAT1 抑制剂。

PF-04620110: 一种在研究脂质代谢中具有应用的 DGAT1 抑制剂

AZD-7687 的独特性

AZD-7687 的独特之处在于其对 DGAT1 抑制的高度选择性和效力。研究表明,它可以有效地降低餐后甘油三酯水平,并在临床前模型中改善胰岛素敏感性。 此外,其口服生物利用度和良好的药代动力学特征使其成为有希望的治疗开发候选者 .

生物活性

AZD7687 is a selective inhibitor of diacylglycerol acyltransferase 1 (DGAT1), an enzyme crucial for triglyceride (TG) biosynthesis. This compound was developed by AstraZeneca as a potential therapeutic agent for conditions such as type 2 diabetes and obesity. The biological activity of this compound has been extensively studied, particularly regarding its pharmacodynamics, pharmacokinetics, and safety profile in humans.

DGAT1 plays a pivotal role in the final step of TG synthesis, converting diacylglycerol (DAG) into TG. By inhibiting this enzyme, this compound aims to reduce TG levels in the bloodstream, which can be beneficial for metabolic health. The inhibition of DGAT1 has been associated with increased insulin sensitivity and weight reduction based on animal studies.

Key Findings from Clinical Studies

A first-time-in-human study investigated the safety and efficacy of this compound across multiple cohorts with varying dosages. Here are the notable results:

- Study Design : Eighty healthy male subjects were enrolled in a single ascending dose study where they received doses ranging from 1 mg to 60 mg of this compound.

- Postprandial TAG Reduction : The compound significantly reduced postprandial TAG excursions, with a more than 75% decrease in the area under the curve (AUC) for serum TAG levels at doses of 5 mg or higher (p < 0.0001 compared to placebo) .

- Side Effects : Gastrointestinal side effects, including nausea, vomiting, and diarrhea, were observed, particularly at higher doses. These side effects limited dose escalation and were influenced by dietary fat content .

Pharmacokinetics

The pharmacokinetic profile of this compound shows a steep concentration-effect relationship, meaning that as the dose increases, the effect on TAG levels also increases proportionally. The compound's half-life and bioavailability were assessed through plasma concentration measurements over time.

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | Approx. 50% |

| Half-life | 6-8 hours |

| Peak Plasma Concentration | Dose-dependent |

Case Study Overview

Several case studies have illustrated the potential of this compound in treating metabolic disorders:

- Diabetes Management : In patients with type 2 diabetes, this compound demonstrated improved insulin sensitivity and reduced fat accumulation in liver tissues.

- Obesity Treatment : The compound has shown promise in reducing body weight and fat mass in obese patients when combined with lifestyle interventions.

Case Study Example

A notable case involved a cohort of patients who received this compound alongside dietary modifications. Results indicated significant reductions in both body weight and serum TG levels after 12 weeks of treatment.

属性

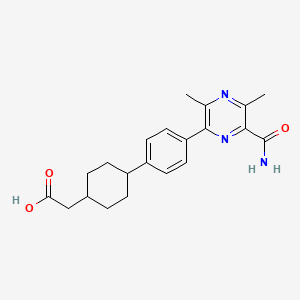

IUPAC Name |

2-[4-[4-(6-carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-12-19(24-20(21(22)27)13(2)23-12)17-9-7-16(8-10-17)15-5-3-14(4-6-15)11-18(25)26/h7-10,14-15H,3-6,11H2,1-2H3,(H2,22,27)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXFNPRHZMOGREC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C(=O)N)C2=CC=C(C=C2)C3CCC(CC3)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60655297 | |

| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1166827-44-6 | |

| Record name | AZD-7687 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1166827446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-7687 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14949 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | {4-[4-(6-Carbamoyl-3,5-dimethylpyrazin-2-yl)phenyl]cyclohexyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60655297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1166827-44-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-7687 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QTJ9P2NYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。